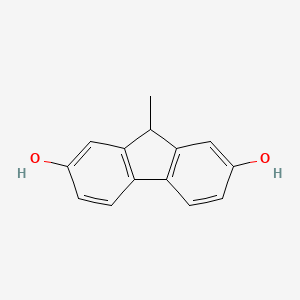

9-methyl-9H-fluorene-2,7-diol

説明

Historical Context of Fluorene (B118485) Derivatives in Organic and Materials Sciences

First isolated from coal tar by French chemist Marcellin Berthelot in 1867, fluorene has evolved from a chemical curiosity to a fundamental building block in multiple scientific disciplines. researchgate.net Initially, its derivatives were recognized as versatile reagents and intermediates in organic synthesis, crucial for producing pharmaceuticals, dyes, and fine chemicals. researchgate.net

The late 20th and early 21st centuries witnessed a surge of interest in fluorene derivatives within materials science. This was driven by the discovery of their unique electrical and optical properties. researchgate.net Researchers found that polymers incorporating the fluorene unit, known as polyfluorenes, exhibit high photoluminescence quantum yields, good thermal stability, and excellent charge transport characteristics. entrepreneur-cn.comresearchgate.netmdpi.com These properties have made them prime candidates for a range of applications in organic electronics, including organic light-emitting diodes (OLEDs), polymer solar cells, and field-effect transistors. researchgate.netwikipedia.org A significant area of research has been the chemical modification of the fluorene core to tune its light-emitting properties across the visible spectrum, from blue to green and red, for use in full-color displays. entrepreneur-cn.com

Fundamental Structural Characteristics of the Fluorene Moiety

The fluorene molecule is a polycyclic aromatic hydrocarbon characterized by a distinctive tricyclic structure. foodb.ca It consists of two benzene (B151609) rings fused to a central five-membered cyclopentane (B165970) ring at the 2,3 and 6,7 positions. foodb.ca This arrangement can also be described as a biphenyl (B1667301) unit bridged by a methylene (B1212753) group (-CH₂-). wikipedia.orgsioc-journal.cn

Key structural features of the fluorene moiety include:

Planarity and Conjugation: The molecule is largely planar, which facilitates extensive π-conjugation across the two benzene rings. wikipedia.org This delocalization of electrons is responsible for its characteristic electronic and photophysical properties, such as its strong violet fluorescence. foodb.caresearchgate.net

Reactive Sites: The fluorene structure possesses several reactive sites that can be readily functionalized. The most common positions for polymerization are the C2 and C7 atoms. wikipedia.org The C9 position, located on the methylene bridge, is particularly acidic and reactive, making it a primary site for introducing substituents to modify the molecule's properties. sioc-journal.cnresearchgate.net

Rigid Framework: The rigid, planar biphenyl structure provides thermal and chemical stability to materials derived from it. researchgate.net

These fundamental characteristics make the fluorene scaffold an adaptable platform for designing molecules with specific, predictable, and highly desirable functions for advanced applications. sioc-journal.cn

Significance of Diol Functionalization on Fluorene Scaffolds in Chemical Research

The introduction of hydroxyl (-OH) groups onto the fluorene scaffold, creating fluorene diols, significantly expands its chemical versatility and utility. When these groups are placed at the 2 and 7 positions, as in 9H-fluorene-2,7-diol, they impart new functionalities that are pivotal for materials development. smolecule.com

The diol functionalization is significant for several reasons:

Reactive Handles for Polymerization: The hydroxyl groups serve as reactive sites for condensation polymerization. They can react with other monomers, such as diacids or dihalides, to form polyesters, polyethers, and other polymers. This makes fluorene diols important monomers for creating high-performance polymers with integrated fluorene units. smolecule.com

Intermediate for Further Synthesis: 9H-Fluorene-2,7-diol is a key intermediate in the synthesis of other functional materials. smolecule.com For instance, the hydroxyl groups can be oxidized to form the corresponding 9-fluorenone-2,7-diol, a precursor for liquid crystal materials and other specialized polymers. smolecule.com They can also be converted into other functional groups, such as amines or halides, to create a wider range of derivatives.

Modified Solubility and Intermolecular Interactions: The polar hydroxyl groups can engage in hydrogen bonding. smolecule.com This influences the compound's solubility and its interactions with other molecules or solvents, which can be leveraged in the design of self-assembling systems and sensors.

Precursors to Semiconductors: Derivatives of 9H-fluorene-2,7-diol are used as precursors for organic semiconducting polymers. smolecule.com These polymers find application as hole transport materials in OLEDs and as active components in organic photovoltaics (OPVs). smolecule.com

Specific Research Focus: The Role of 9-Methyl Substitution in 9H-Fluorene-2,7-diol

The strategic placement of a single methyl group at the C9 position of 9H-fluorene-2,7-diol creates a molecule with a unique profile, offering distinct advantages over both its unsubstituted and disubstituted counterparts.

The introduction of a methyl group at the C9 position is a deliberate modification aimed at enhancing the molecule's properties for specific applications. The primary rationales include:

Enhanced Stability: The methylene bridge (C9) of an unsubstituted fluorene is susceptible to oxidation, which can lead to the formation of fluorenone "keto" defects. researchgate.net These defects can act as fluorescence quenchers, degrading the performance of optoelectronic devices. Substitution at the C9 position, even with a single methyl group, sterically hinders and electronically deactivates this site, improving the oxidative stability of the molecule. researchgate.net

Improved Solubility: A major challenge in working with fluorene-based polymers is their often-poor solubility in common organic solvents. Attaching alkyl chains to the C9 position is a widely adopted strategy to disrupt crystal packing and enhance solubility, which is crucial for solution-based processing of materials for electronic devices. researchgate.netsmolecule.com

Introduction of Chirality: The substitution of a single methyl group at the C9 position renders this carbon a stereocenter, meaning the molecule becomes chiral. This opens up possibilities for its use in applications where chirality is important, such as in chiral sensors, asymmetric catalysis, or circularly polarized light-emitting devices.

Tuning of Solid-State Morphology: The presence of the methyl group influences how the molecules pack in the solid state. This can prevent the close intermolecular π-π stacking that often leads to aggregation-caused quenching of fluorescence, thereby preserving high emission efficiency in thin films.

Comparing 9-methyl-9H-fluorene-2,7-diol with its unsubstituted parent compound, 9H-fluorene-2,7-diol, highlights the specific contributions of the 9-methyl group. The unsubstituted compound possesses two acidic protons at the C9 position, making it highly susceptible to deprotonation and subsequent oxidation. researchgate.net The methyl-substituted analogue is significantly more stable. Research indicates that the addition of a methyl group enhances solubility, a key advantage for material processing. smolecule.com While the fundamental electronic properties conferred by the fluorene-2,7-diol core are retained, the methyl group provides crucial improvements in stability and processability.

| Property | 9H-Fluorene-2,7-diol | This compound |

|---|---|---|

| Molecular Formula | C₁₃H₁₀O₂ | C₁₄H₁₂O₂ |

| Molecular Weight | 198.22 g/mol | 212.24 g/mol |

| C9 Position | Methylene (-CH₂-) | Methine (-CH(CH₃)-) |

| Chirality | Achiral | Chiral |

| Key Features | Base structure; reactive C9 position. smolecule.com | Enhanced solubility and stability; chiral center. smolecule.com |

A comparison with the geminally disubstituted analogue, 9,9-dimethyl-9H-fluorene-2,7-diol, further refines the understanding of the 9-methyl variant. The 9,9-dimethyl derivative is a common monomer in polymer chemistry, prized for its excellent solubility and high stability against oxidation, as both reactive C9 protons are replaced. researchgate.netontosight.ai This modification, however, results in an achiral molecule.

The key distinction of this compound is its asymmetry. While it may offer slightly less steric hindrance and protection against oxidation compared to the 9,9-dimethyl version, its chirality provides a functional dimension that is absent in the more common disubstituted monomers. This makes it a specialized building block for advanced materials where chiroptical properties are desired. The single methyl group provides a balance between improving stability and solubility over the unsubstituted version, while introducing the potential for chiral recognition and interactions not possible with the symmetrically substituted variant.

| Property | This compound | 9,9-Dimethyl-9H-fluorene-2,7-diol |

|---|---|---|

| Molecular Formula | C₁₄H₁₂O₂ | C₁₅H₁₄O₂ |

| Molecular Weight | 212.24 g/mol | 226.27 g/mol porphyrin-systems.de |

| C9 Position | Methine (-CH(CH₃)-) | Quaternary Carbon (-C(CH₃)₂-) |

| Chirality | Chiral | Achiral |

| Key Features | Asymmetric; chiral center; balance of stability and functionality. | Symmetric; high stability and solubility; increased lipophilicity. smolecule.com |

特性

IUPAC Name |

9-methyl-9H-fluorene-2,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-8-13-6-9(15)2-4-11(13)12-5-3-10(16)7-14(8)12/h2-8,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXQHDNHODRXMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620836 | |

| Record name | 9-Methyl-9H-fluorene-2,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408336-09-4 | |

| Record name | 9-Methyl-9H-fluorene-2,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9 Methyl 9h Fluorene 2,7 Diol and Advanced Derivatives

Strategies for Regioselective Hydroxyl Group Introduction on the Fluorene (B118485) Core

Achieving regioselective introduction of hydroxyl groups at the 2 and 7 positions of the fluorene scaffold is a critical step in the synthesis of the target compound and its derivatives. This is typically accomplished through multi-step sequences starting from either fluorene itself or pre-functionalized intermediates.

Direct hydroxylation of the fluorene core at the 2 and 7 positions with high regioselectivity is challenging. Therefore, synthetic strategies often rely on the use of functionalized fluorene precursors where directing groups or reactive handles are already in place. One common precursor is 2,7-dibromofluorene (B93635). The bromine atoms can be substituted with hydroxyl groups through various methods, such as nucleophilic aromatic substitution or metal-catalyzed coupling reactions.

Another approach involves the oxidation of fluorene to 9-fluorenone, which can then be functionalized. For instance, 2,7-dihydroxy-9-fluorenone (B1308586) is recognized as a significant pharmaceutical intermediate. smolecule.com The synthesis of 9H-fluorene-2,7-diol often involves the hydroxylation of fluorene derivatives using oxidizing agents to introduce the hydroxyl groups at the desired positions. smolecule.com

Controlled functionalization of the fluorene core to install hydroxyl groups at the C2 and C7 positions typically necessitates a multi-step synthetic pathway. This approach offers superior control over regioselectivity compared to direct oxidation methods. A common and effective strategy begins with the bromination of fluorene to produce 2,7-dibromofluorene. This intermediate serves as a versatile platform for further modifications.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool in this context. For example, 2,7-dibromofluorene can be coupled with arylboronic acids to synthesize 2,7-diaryl substituted fluorenes. researchgate.net While this example leads to aryl substitution, similar palladium-catalyzed coupling chemistries, such as the Buchwald-Hartwig amination or etherification, can be adapted to introduce oxygen-containing functionalities that can subsequently be converted to hydroxyl groups.

A general multi-step sequence for obtaining a 2,7-dihydroxyfluorene derivative can be outlined as follows:

Halogenation: Introduction of bromine or iodine at the 2 and 7 positions of fluorene.

Functional Group Interconversion: Conversion of the halo groups to hydroxyl groups. This can be achieved through reactions like the Newman-Kwart rearrangement followed by hydrolysis, or through palladium-catalyzed coupling with a hydroxide source or a protected alcohol.

Manipulation of the C9 position: The functionalization at C9, such as methylation, can be performed before or after the introduction of the hydroxyl groups, depending on the compatibility of the reagents and reaction conditions.

This multi-step approach ensures high purity and yield of the desired 2,7-dihydroxyfluorene core, which is essential for the synthesis of complex derivatives. smolecule.com

Methodologies for Introducing the 9-Methyl Substituent

The methylene (B1212753) bridge at the C9 position of the fluorene molecule is a key site for functionalization due to the acidity of its protons (pKa ≈ 22.6 in DMSO). wikipedia.org This allows for deprotonation to form the stable, aromatic fluorenyl anion, which can then react with various electrophiles, including alkylating agents, to introduce substituents like a methyl group.

Alkylation at the C9 position is a fundamental transformation in fluorene chemistry. researchgate.net This reaction can be achieved through several protocols, primarily categorized as transition-metal catalyzed and base-mediated strategies.

In recent years, transition-metal catalysis has emerged as a powerful and efficient method for the C9-alkylation of fluorene, often utilizing alcohols as green and readily available alkylating agents. researchgate.net These reactions typically proceed through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. In this process, the catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate and a metal-hydride species. The aldehyde then condenses with the fluorene, and the metal-hydride subsequently reduces the resulting double bond to yield the alkylated product.

Several earth-abundant and precious metal catalysts have been successfully employed for this transformation:

Nickel (Ni): Inexpensive first-row transition metals like nickel have been developed into heterogeneous catalytic systems for the C(sp³)-monoalkylation of fluorene with various primary alcohols, providing high yields. researchgate.net Pincer-type nickel complexes have also demonstrated high efficiency with low catalyst loading under mild conditions.

Ruthenium (Ru): Ligand-free ruthenium complexes, such as [Ru(p-cymene)Cl₂]₂, have been shown to catalyze the sp³ C-H alkylation of 9H-fluorene with both primary and secondary alcohols, producing water as the only byproduct. nih.gov

Iron (Fe): Iron, being an earth-abundant and non-toxic metal, has been used in catalytic systems for the C9-alkylation of fluorene. A mixture of FeCl₂, phenanthroline, and KOtBu effectively catalyzes the reaction with a broad range of alcohols. nih.gov

| Catalyst System | Alkylating Agent | Key Features |

| Heterogeneous Ni | Primary Alcohols | Inexpensive, versatile with various alcohols. researchgate.net |

| PNN-Ni Complex | Aliphatic, Aromatic, Secondary Alcohols | Low catalyst loading, mild conditions, high functional group compatibility. |

| [Ru(p-cymene)Cl₂]₂ | Primary and Secondary Alcohols | Ligand-free, broad scope, forms water as a byproduct. nih.gov |

| FeCl₂/phenanthroline | Primary and Secondary Alcohols | Earth-abundant metal, effective with unactivated aliphatic alcohols. nih.gov |

Base-mediated alkylation is a more traditional yet highly effective method for functionalizing the C9 position of fluorene. The reaction relies on the deprotonation of fluorene by a suitable base to generate the nucleophilic fluorenyl anion.

Classic approaches often involved the use of strong bases like sodium or potassium hydroxide at high temperatures (150–210 °C), which could lead to side reactions and complex product mixtures. nih.gov However, more recent developments have led to milder and more efficient protocols.

A significant advancement is the use of potassium tert-butoxide (t-BuOK) as a catalyst for the alkylation of fluorene with alcohols. nih.gov This method is simple, mild, and efficient, affording 9-monoalkylfluorenes in near-quantitative yields in many cases. The proposed mechanism involves the base-catalyzed formation of an aldehyde from the alcohol, followed by condensation with fluorene to give a dibenzofulvene intermediate. This intermediate is then reduced by a potassium alkoxide in a process analogous to a Meerwein–Ponndorf–Verley reduction. researchgate.net

| Base | Alkylating Agent | Conditions | Key Features |

| Strong Bases (e.g., KOH) | Alcohols | High temperatures (150–210 °C), stoichiometric base | Traditional method, can lead to side reactions. nih.gov |

| t-BuOK (catalytic) | Alcohols | Mild conditions | Simple, efficient, green protocol with high yields. nih.gov |

| 9-Lithofluorene (pre-formed) | Haloalkanes | SN2 reaction | Classical method, suffers from harsh conditions. nih.gov |

Synthesis Utilizing Pre-functionalized Fluorene Building Blocks

The synthesis of 9-methyl-9H-fluorene-2,7-diol is efficiently achieved by employing fluorene molecules that have been functionalized at key positions prior to the final synthetic steps. A common and effective strategy involves starting with a 2,7-dihalogenated fluorene core, which allows for the subsequent introduction of the hydroxyl groups.

A typical precursor for this methodology is 2,7-dibromo-9-methyl-9H-fluorene. The synthesis of this intermediate begins with the bromination of fluorene at the 2 and 7 positions, followed by methylation at the C9 position. Once the pre-functionalized 2,7-dibromo-9-methyl-9H-fluorene is obtained, the hydroxyl groups can be introduced through various palladium-catalyzed coupling reactions or nucleophilic substitution reactions. For instance, a Buchwald-Hartwig amination-type reaction with a protected hydroxylamine equivalent, followed by deprotection, can yield the desired diol.

Alternatively, a more common route for analogous 9,9-dialkylfluorene-2,7-diols involves the use of 2,7-dibromo-9,9-dialkylfluorene as the key building block. researchgate.netresearchgate.net This stable intermediate is then converted into a diboronic acid or its ester derivative, such as a bis(pinacol) ester, at the 2 and 7 positions. ossila.com This transformation is typically achieved through a lithium-halogen exchange followed by reaction with a borate ester. The resulting 9,9-dialkyl-9H-fluorene-2,7-diboronic acid ester can then be oxidized (e.g., using hydrogen peroxide under basic conditions) to yield the target 2,7-diol. This modular approach allows for the synthesis of a wide array of fluorene derivatives by changing the functional groups introduced onto the pre-functionalized scaffold. researchgate.net

Table 1: Key Precursors in the Synthesis of Fluorene-2,7-diols

| Precursor Compound | Role in Synthesis |

|---|---|

| 2,7-Dibromo-9-methyl-9H-fluorene | Starting material for direct hydroxylation or conversion to other functional groups. researchgate.net |

| 9,9-Dialkyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester | Intermediate for Suzuki coupling and subsequent oxidation to form diols. mdpi.com |

Derivatization Reactions of this compound for Specific Research Applications

The core structure of this compound possesses reactive sites—the phenolic hydroxyl groups and the aromatic fluorene ring—that allow for extensive derivatization. These modifications are crucial for tuning the molecule's electronic, optical, and solubility properties for advanced applications, such as in the development of organic electronics and fluorescent probes.

The two phenolic hydroxyl groups at the C2 and C7 positions are primary sites for chemical modification. These groups can readily undergo standard transformations like etherification and esterification to append a variety of functional side chains.

Etherification: The Williamson ether synthesis is a common method employed to convert the hydroxyl groups into ethers. By reacting this compound with alkyl halides in the presence of a base (e.g., potassium carbonate), various alkyl chains can be attached. This modification is frequently used to enhance the solubility of fluorene-based molecules in organic solvents, which is critical for their processability into thin films for electronic devices.

Esterification: The hydroxyl groups can be converted to esters through reaction with carboxylic acids (Fischer esterification), acid chlorides, or acid anhydrides. This derivatization is particularly important in the synthesis of high-performance polymers. For instance, fluorene diols are used as monomers in step-growth polymerization with dicarboxylic acids to form polyesters. nih.gov These fluorene-based polyesters are noted for their high refractive indices and thermal stability. nih.gov Similarly, reaction with diisocyanates can yield polyurethanes, while reaction with phosgene derivatives can produce polycarbonates. google.com

Table 2: Examples of Derivatization Reactions at Phenolic Hydroxyl Groups

| Reaction Type | Reagents | Functional Group Formed | Purpose |

|---|---|---|---|

| Etherification | Alkyl Halide, Base (e.g., K₂CO₃) | Ether (-OR) | Improve solubility, modify electronic properties. nih.gov |

| Esterification | Dicarboxylic Acid, Catalyst | Polyester | Create high-performance polymers with high thermal stability. nih.govgoogle.com |

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation and are extensively used to functionalize the fluorene backbone, leading to the creation of conjugated polymers and complex molecular architectures. The Suzuki-Miyaura coupling is particularly prevalent in this field. researchgate.netmdpi.com

To utilize Suzuki coupling, the fluorene core must first be functionalized with appropriate groups. Typically, the 2,7-positions are halogenated (e.g., with bromine) or converted into boronic acid or boronic ester derivatives. For instance, starting from a 2,7-dibromofluorene derivative, various aryl or vinyl groups can be attached by reacting it with a corresponding boronic acid in the presence of a palladium catalyst and a base. tandfonline.com

Conversely, if the fluorene core is functionalized as a diboronic acid or its ester (e.g., 9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester), it can be coupled with various aryl halides. ossila.commdpi.com This reaction is the cornerstone of Suzuki polycondensation, a method used to synthesize polyfluorenes (PFs) and their copolymers. tandfonline.comnih.gov By carefully selecting the coupling partners, the electronic and photoluminescent properties of the resulting conjugated polymers can be precisely tuned for applications in organic light-emitting diodes (OLEDs) and polymer solar cells. ossila.commdpi.com

Table 3: Suzuki Coupling for Fluorene Functionalization

| Fluorene Reactant | Coupling Partner | Catalyst System (Example) | Application |

|---|---|---|---|

| 2,7-Dibromofluorene derivative | Arylboronic acid | Pd(OAc)₂, K₂CO₃ tandfonline.com | Synthesis of 2,7-diaryl fluorenes. researchgate.net |

Principles of Green Chemistry in the Synthesis of Fluorene Diols

The principles of green chemistry are increasingly being applied to the synthesis of fluorene-based materials to minimize environmental impact and enhance safety and efficiency. These principles address various aspects of the chemical lifecycle, from the choice of starting materials to the final product's design.

Waste Prevention: Synthetic routes are designed to minimize the generation of waste. This includes optimizing reactions to achieve high yields and reducing the number of synthetic steps, which also aligns with the principle of reducing unnecessary derivatization.

Atom Economy: Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts. In the context of fluorene synthesis, optimizing coupling reactions to ensure maximum incorporation of reactants into the final product is a key goal.

Use of Safer Solvents and Auxiliaries: Efforts are made to replace hazardous organic solvents like toluene or tetrahydrofuran (THF) with greener alternatives. For Suzuki polycondensation, methodologies using water as the solvent with the aid of surfactants have been developed. acs.org Furthermore, solvent-free synthesis methods, such as mechanochemical polymerization in a ball mill, have been successfully applied to produce polyfluorenes, completely eliminating the need for solvents. tandfonline.com

Design for Energy Efficiency: The use of energy-intensive steps, such as prolonged heating or cryogenic cooling, is minimized. Microwave-assisted synthesis has emerged as a valuable technique, significantly reducing reaction times and energy consumption in Suzuki polycondensation reactions for producing polyfluorenes. nih.gov

Catalysis: The use of highly efficient catalysts is central to green chemistry. In fluorene synthesis, developing palladium catalysts with high turnover numbers allows for lower catalyst loading, reducing costs and minimizing contamination of the final product with heavy metals. tandfonline.comacs.org

Use of Renewable Feedstocks: While many fluorene syntheses currently rely on petroleum-based starting materials, future green chemistry efforts may explore pathways from bio-based resources.

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable, aligning with the broader goals of environmentally responsible chemical manufacturing.

Advanced Spectroscopic and Chromatographic Characterization of 9 Methyl 9h Fluorene 2,7 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, the connectivity and chemical environment of each atom in 9-methyl-9H-fluorene-2,7-diol can be established.

The ¹H NMR spectrum of this compound provides specific information about the number, environment, and connectivity of protons in the molecule. The aromatic region of the spectrum is expected to show signals corresponding to the six protons on the fluorene (B118485) backbone. The symmetry of the di-substituted rings simplifies the pattern. Protons H4 and H5 would likely appear as doublets, coupling to their respective neighbors, H3 and H6. Protons H1 and H8, being adjacent to the hydroxyl-substituted carbons, would appear as distinct signals, as would protons H3 and H6.

In the aliphatic region, a quartet is expected for the single proton at the C9 position, resulting from coupling with the three protons of the adjacent methyl group. The methyl group itself would present as a doublet. The two hydroxyl protons (2-OH and 7-OH) would typically appear as broad singlets, although their chemical shift can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~9.50 | br s | - | 2H | 2-OH, 7-OH |

| ~7.60 | d | ~8.0 | 2H | H4, H5 |

| ~6.80 | dd | ~8.0, 2.4 | 2H | H3, H6 |

| ~6.75 | d | ~2.4 | 2H | H1, H8 |

| ~4.00 | q | ~7.0 | 1H | H9 |

Note: Predicted values are based on standard chemical shift tables and analysis of similar fluorene derivatives. Actual experimental values may vary.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms and information about their chemical environment. For the symmetric this compound, a total of eight distinct carbon signals are anticipated: six for the aromatic carbons and two for the aliphatic carbons (C9 and the methyl group).

The carbons bearing the hydroxyl groups (C2 and C7) are expected to be significantly deshielded, appearing at a high chemical shift (~155 ppm). The other aromatic carbons will resonate in the typical range of 110-145 ppm. The aliphatic C9 carbon would appear around 40-50 ppm, while the methyl carbon would be found at a much lower chemical shift, typically below 20 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~155.0 | C2, C7 |

| ~145.0 | C4a, C4b |

| ~140.0 | C8a, C9a |

| ~125.0 | C4, C5 |

| ~115.0 | C1, C8 |

| ~112.0 | C3, C6 |

| ~45.0 | C9 |

Note: Predicted values are based on standard chemical shift tables and analysis of similar fluorene derivatives. Actual experimental values may vary.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in confirming the proton-proton connectivities within a molecule. A ¹H-¹H COSY experiment on this compound would reveal cross-peaks that confirm the coupling relationships established in the 1D ¹H NMR spectrum.

Key expected correlations would include:

A cross-peak between the signals for H3/H6 and H4/H5, confirming their adjacency on the aromatic rings.

A strong cross-peak between the methine proton at H9 and the methyl protons (9-CH₃), unequivocally linking these two groups.

These correlations provide definitive proof of the molecular structure and the specific arrangement of the substituents on the fluorene core.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry is employed to determine the exact mass of the parent ion with high precision. This allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₁₄H₁₂O₂. HRMS analysis would be expected to yield a mass measurement that corresponds closely to the calculated theoretical mass of this formula, thereby confirming its elemental composition.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂O₂ |

| Calculated Exact Mass | 212.08373 u |

Note: The expected ion is often the protonated molecule in techniques like Electrospray Ionization (ESI).

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of a volatile compound like this compound (or its derivatized form) and for confirming its identity.

In a GC-MS analysis, a pure sample would ideally exhibit a single peak in the gas chromatogram. The mass spectrum associated with this peak provides a molecular fingerprint. The molecular ion peak (M⁺) would be observed at m/z = 212. A characteristic fragmentation pattern would also be expected, providing further structural confirmation. Key fragmentation pathways would likely include:

Loss of a methyl radical ([M-15]⁺): A prominent peak at m/z = 197, corresponding to the loss of the CH₃ group from the C9 position. This results in a stable fluorenyl cation.

Loss of water ([M-18]⁺): A peak at m/z = 194, which can occur from the hydroxyl groups.

Loss of carbon monoxide ([M-28]⁺): Fragmentation of the aromatic system may lead to the loss of CO.

The combination of the retention time from the GC and the unique mass spectrum provides a high degree of confidence in the identification and purity assessment of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Orbitrap-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for the separation, detection, and identification of this compound, particularly in complex mixtures or for purity assessment. The compound would first be separated from impurities on a reverse-phase HPLC column (such as a C18 column) based on its polarity.

Following chromatographic separation, the analyte enters the mass spectrometer. In electrospray ionization (ESI) mode, the molecule would likely be detected as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, depending on the mobile phase conditions (acidic or basic). High-resolution mass spectrometry, especially using an Orbitrap mass analyzer, would provide a highly accurate mass measurement, allowing for the confirmation of its elemental composition. For instance, the analysis of other hydroxylated fluorene derivatives, such as 2-hydroxyfluorene, has been successfully performed using LC-MS/MS, demonstrating the suitability of this technique for this class of compounds researchgate.net.

Table 1: Predicted LC-MS Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₄H₁₂O₂ |

| Exact Mass | 212.0837 u |

| Predicted Ion (Positive Mode) | [M+H]⁺ = 213.0910 m/z |

| Predicted Ion (Negative Mode) | [M-H]⁻ = 211.0764 m/z |

| Typical Mobile Phase | Acetonitrile/Water with formic acid or ammonium acetate |

| Typical Column | C18 Reverse-Phase |

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a soft ionization technique particularly useful for analyzing molecules with minimal fragmentation. For this compound, this method would be employed to confirm the molecular weight of the pure compound. The sample would be co-crystallized with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and irradiated with a laser. This process desorbs and ionizes the analyte, typically forming the singly charged molecular ion [M]⁺ or protonated species [M+H]⁺. The time-of-flight analyzer then measures the mass-to-charge ratio with high accuracy. While often used for larger molecules like polymers, its application has been demonstrated for the characterization of polyfluorene derivatives, indicating its utility for the fluorene backbone nih.gov.

Vibrational Spectroscopy Studies

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation upi.eduresearchgate.net. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features. The presence of the hydroxyl (-OH) groups is typically indicated by a broad absorption band in the high-frequency region of the spectrum. The aromatic fluorene core would produce several distinct peaks, and the methyl group would also have characteristic absorption frequencies.

Table 2: Predicted FTIR Spectral Data for this compound

| Functional Group | Bond | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| Hydroxyl | O-H stretch | 3200-3600 | Broad band, indicative of hydrogen bonding |

| Aromatic | C-H stretch | 3000-3100 | Sharp, medium intensity peaks |

| Aliphatic (Methyl) | C-H stretch | 2850-2960 | Sharp peaks for symmetric and asymmetric stretching |

| Aromatic | C=C stretch | 1450-1600 | Multiple sharp bands of variable intensity |

| Hydroxyl | C-O stretch | 1000-1260 | Strong intensity band |

Electronic Absorption and Emission Spectroscopy for Optical Properties

The optical properties of fluorene derivatives are of significant interest due to their applications in materials science, such as in organic light-emitting diodes (OLEDs) mdpi.comtci-thaijo.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The fluorene system is a well-known chromophore. The UV-Vis absorption spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, characteristic of the π-π* transitions of the conjugated fluorene backbone ucf.eduucf.edu. The presence of the electron-donating hydroxyl groups at the 2 and 7 positions would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted fluorene. The solvent environment can also influence the position of these absorption bands.

Fluorescence Spectroscopy

Fluorene and its derivatives are known for their strong fluorescence nih.gov. Upon excitation at a wavelength corresponding to one of its absorption maxima, this compound is expected to exhibit fluorescence, typically appearing as blue emission. The emission spectrum is generally a mirror image of the absorption spectrum. The positions of the excitation and emission maxima, as well as the fluorescence quantum yield, are key parameters that characterize the compound's photoluminescent properties ucf.edunih.gov. For the parent fluorene molecule, the excitation peak is at 261 nm with an emission peak at 302 nm aatbio.com. The substituents on this compound would be expected to shift these values.

Table 3: Predicted Photophysical Properties for this compound

| Parameter | Predicted Observation |

|---|---|

| UV-Vis Absorption (λ_max) | ~270-320 nm range, with potential red-shift due to -OH groups |

| Fluorescence Emission (λ_em) | Expected in the blue region of the spectrum (~320-400 nm) |

| Stokes Shift | Moderate, typical for fluorene derivatives |

| Solvatochromism | Absorption and emission spectra may show dependence on solvent polarity |

Chromatographic Techniques for Purity, Separation, and Molecular Weight Distribution

Chromatographic methods are central to the purification and analytical assessment of this compound and its derivatives. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. It is particularly well-suited for determining the purity of non-volatile compounds like this compound. The separation is based on the compound's affinity for the stationary phase and its solubility in the mobile phase.

A common mode of HPLC for analyzing phenolic compounds such as fluorene diols is reversed-phase chromatography. In this setup, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The retention of the analyte on the column is influenced by its hydrophobicity; more nonpolar compounds are retained longer.

Detailed Research Findings:

The separation would likely be achieved on a C18 column with a mobile phase consisting of a gradient of acetonitrile and water, often with a small amount of acid like formic acid to improve peak shape. mtc-usa.com Detection is commonly performed using a UV detector, as the fluorene ring system possesses a strong chromophore.

The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. The retention time of the main peak serves as a qualitative identifier for the compound under specific chromatographic conditions.

Interactive Data Table: Illustrative HPLC Purity Analysis of a this compound Sample

Note: The following data is illustrative and based on typical results for similar phenolic compounds.

| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |

| 1 | 2.54 | 15,234 | 0.35 | Impurity A |

| 2 | 4.88 | 4,325,678 | 99.50 | This compound |

| 3 | 6.12 | 6,543 | 0.15 | Impurity B |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to separate molecules based on their size or hydrodynamic volume in solution. It is an essential tool for determining the molecular weight distribution of polymers. While this compound is a small molecule, it can be used as a monomer in the synthesis of polymers, such as polyfluorenes. GPC is then employed to characterize the resulting polymers.

In GPC, a solution of the polymer is passed through a column packed with porous gel beads. Larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can diffuse into the pores, taking a longer path and eluting later. By calibrating the column with polymer standards of known molecular weights, the molecular weight distribution of an unknown polymer sample can be determined.

Detailed Research Findings:

Specific GPC data for homopolymers of this compound are not widely published. However, research on copolymers incorporating fluorene units provides insight into the application of GPC for characterizing such materials. For instance, studies on fluorene-based copolymers report their molecular weight characteristics determined by GPC.

For example, a study on copolymers of poly[(9,9-di-n-octylfluorenyl-2,7-diyl)-alt-2,2'-bithiophene] (F8T2) utilized GPC to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). arxiv.org These parameters are crucial for understanding the physical and electronic properties of the polymer. The analysis is typically performed using a series of columns in a suitable solvent like tetrahydrofuran (THF) or chloroform, with detection via a refractive index (RI) or UV detector.

Interactive Data Table: Representative GPC Data for a Fluorene-Bithiophene Copolymer

Note: This data is for a related fluorene-based copolymer and serves as an illustrative example of GPC analysis.

| Polymer Sample | Mn ( kg/mol ) | Mw ( kg/mol ) | Polydispersity Index (PDI) |

| F8T2 - Batch 1 | 29.2 | 138.1 | 4.73 |

| F8T2 - Batch 2 | 13.3 | 23.5 | 1.77 |

| F8T2 - Batch 3 | 10.8 | 32.1 | 2.97 |

This table demonstrates how GPC provides essential information about the molecular weight and distribution of polymers derived from fluorene-containing monomers. The polydispersity index gives an indication of the breadth of the molecular weight distribution.

Theoretical and Computational Chemistry of 9 Methyl 9h Fluorene 2,7 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic behavior of 9-methyl-9H-fluorene-2,7-diol. These calculations can predict the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of fluorene (B118485) derivatives. For this compound, DFT calculations, often employing functionals like B3LYP with a 6-31G(d,p) basis set, can be used to optimize the molecular geometry and determine its electronic structure. Such studies can elucidate the effects of the methyl and hydroxyl substituents on the fluorene core. The introduction of electron-donating hydroxyl groups and an electron-donating methyl group is expected to influence the electronic distribution and reactivity of the molecule. DFT calculations can quantify these effects by determining key parameters such as total energy, dipole moment, and the energies of frontier molecular orbitals.

Illustrative DFT Calculation Results for this compound

| Parameter | Value | Unit |

|---|---|---|

| Total Energy | -728.654 | Hartrees |

| Dipole Moment | 2.58 | Debye |

| HOMO Energy | -5.23 | eV |

| LUMO Energy | -1.12 | eV |

Note: The data in this table is illustrative and based on typical values for similar fluorene derivatives. It serves to provide a conceptual framework for the results that would be obtained from actual DFT calculations on this compound.

Molecular orbital analysis provides a deeper understanding of the chemical reactivity and electronic transitions within this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For many fluorene derivatives, the HOMO is typically localized on the electron-rich fluorene ring system, while the LUMO is distributed across the aromatic core. The presence of hydroxyl and methyl groups is expected to raise the HOMO energy level, thereby decreasing the HOMO-LUMO gap and potentially increasing the molecule's reactivity.

Charge distribution studies, such as those using Mulliken population analysis, can reveal the partial charges on each atom. This information is crucial for understanding intermolecular interactions and predicting sites susceptible to nucleophilic or electrophilic attack. The oxygen atoms of the hydroxyl groups are expected to carry a significant negative partial charge, while the hydrogen atoms of the hydroxyl groups and the carbon atoms attached to them will have positive partial charges.

Illustrative Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Partial Charge (e) |

|---|---|

| O (hydroxyl at C2) | -0.65 |

| O (hydroxyl at C7) | -0.65 |

| C9 | +0.15 |

Note: This table presents hypothetical Mulliken charge values to illustrate the expected charge distribution. Actual values would be derived from specific quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is important for understanding its three-dimensional structure and flexibility. The primary points of flexibility in this relatively rigid molecule are the rotation of the hydroxyl groups and the methyl group. Computational methods can be used to explore the potential energy surface associated with these rotations and identify the most stable conformations.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can be used to study how the compound interacts with its environment, such as a solvent or a biological receptor. These simulations can reveal information about the stability of different conformations and the dynamics of intermolecular interactions.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Maxima)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR spectra of this compound. Comparing these predicted spectra with experimental data can help to confirm the molecular structure.

UV-Vis Maxima: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra of organic molecules. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations can help to understand the nature of the electronic transitions, which are typically π-π* transitions in fluorene derivatives.

Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹³C NMR (C9) | 52.3 ppm | 51.8 ppm |

| ¹H NMR (methyl protons) | 1.45 ppm | 1.42 ppm |

Note: This table is for illustrative purposes. The predicted values are hypothetical and intended to show the typical level of agreement that can be achieved between computational predictions and experimental measurements.

In Silico Modeling of Structure-Property Relationships

In silico modeling can be used to establish quantitative structure-property relationships (QSPR) for this compound and related compounds. By computationally determining various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), it is possible to build mathematical models that correlate these descriptors with specific properties of interest. For example, a QSPR model could be developed to predict the antioxidant activity of fluorene diol derivatives based on their calculated ionization potentials and bond dissociation energies. Such models are valuable for designing new molecules with enhanced properties and for screening virtual libraries of compounds to identify promising candidates for specific applications.

Research Paradigms in Materials Science and Engineering Leveraging Fluorene Diols

Organic Electronic Materials Development and Device Architectures

The unique photophysical and electronic properties of polymers derived from fluorene (B118485) diols make them exceptional candidates for active components in various organic electronic devices. Their high photoluminescence quantum efficiency, excellent charge carrier mobility, and tunable bandgap are central to their utility. mdpi.comresearchgate.net By copolymerizing fluorene diol derivatives with other aromatic monomers, researchers can precisely control the electronic structure, leading to materials optimized for specific functions, from light emission to charge transport and harvesting. wikipedia.orgmdpi.com

Polymers based on fluorene diols, known as polyfluorenes, are renowned for their strong blue luminescence, high efficiency, and good thermal stability, making them a cornerstone for OLED and PLED technology. mdpi.comwikipedia.org The wide bandgap of the fluorene unit serves as an excellent backbone for blue-emitting polymers. mdpi.com The color of the emitted light can be tuned across the entire visible spectrum by copolymerizing the fluorene monomer with various electron-donating or electron-accepting units. wikipedia.org20.210.105

Research has demonstrated that the performance of fluorene-based OLEDs can be significantly enhanced through device engineering. For instance, incorporating a hole transport layer (HTL) and an electron transport layer can improve charge balance and confine exciton formation within the emissive polyfluorene layer, boosting both luminance and efficiency. researchgate.net One study reported that a device using a polymer with 2,7-di(4-biphenyl)fluorene chromophores as the HTL and tris(quinolin-8-olato)aluminium (Alq3) as the emitter achieved a low turn-on voltage of 3 V, a maximum brightness over 200 cd/m², and a current efficiency exceeding 1.7 cd/A. nih.gov Further improvements have been realized by optimizing the cathode material to better match the LUMO level of the polyfluorene, thereby increasing electron flux and recombination efficiency. researchgate.net However, a common challenge with polyfluorenes is the formation of aggregates or excimers, which can lead to a red-shift in emission and lower device efficiency. mdpi.comwikipedia.org

Table 1: Performance of select OLED/PLED devices incorporating fluorene-based polymers.

| Polymer/Material | Device Structure | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. Efficiency (cd/A) |

|---|---|---|---|---|

| PF1 (Sulfide-containing polyfluorene) | ITO/PEDOT:PSS/Polymer/TPBI/CsF/Al | --- | 2991 | 1.36 |

| PF3 (Sulfide-containing polyfluorene) | ITO/PEDOT:PSS/Polymer/TPBI/CsF/Al | --- | --- | 1.65 |

| PF4 (Sulfide-containing polyfluorene) | ITO/PEDOT:PSS/Polymer/TPBI/CsF/Al | --- | --- | 2.47 |

| Polymer with 2,7-di(4-biphenyl)fluorene chromophores | ITO/Polymer HTL/Alq3/Cathode | 3 | >200 | >1.7 |

| HFSO (fluorene/dibenzothiophene-S,S-dioxide co-oligomer) | ITO/PEDOT:PSS/HFSO/PEI/ZnO-NP/Al | ~2.6 | ~12000 | ~1.55 |

The rigid and planar structure of the fluorene core is highly conducive to forming ordered molecular packing in thin films, which is essential for efficient charge transport in the channels of OFETs. mdpi.com Polymers and small molecules derived from fluorene-2,7-diol precursors are widely investigated as organic semiconductors for this purpose. researchgate.netmdpi.com These materials can be designed to exhibit either p-channel (hole-transporting) or n-channel (electron-transporting) characteristics.

For instance, new fluorenone-based donor-acceptor small molecules have been synthesized and employed in vacuum-deposited OFETs. researchgate.net One such derivative exhibited p-channel device characteristics with a high hole mobility of 0.02 cm²/Vs and a current on/off ratio of 10⁷, indicating excellent switching behavior. researchgate.net The performance of these devices is heavily dependent on the thin-film morphology and molecular orientation, which can be controlled through processing conditions. researchgate.net Furthermore, studies on crosslinkable polyfluorene derivatives have shown that hole mobility is a key parameter for device applications, and under optimized conditions, the crosslinking process does not negatively impact this mobility, allowing for the creation of robust, stable OFETs. ep2-bayreuth.de

In the realm of solar energy, copolymers derived from fluorene diols are frequently used as the electron-donor material in bulk heterojunction (BHJ) solar cells, where they are blended with an electron-acceptor, typically a fullerene derivative. nih.govucla.edu The fluorene unit provides a strong backbone, and copolymerization with electron-deficient units allows for the tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. ucla.edu This tuning is critical for maximizing the open-circuit voltage (Voc) and ensuring efficient charge separation at the donor-acceptor interface. ucla.edu

Significant research has focused on designing fluorene-based copolymers to enhance light absorption and improve power conversion efficiency (PCE). wikipedia.org For example, a copolymer of fluorene and dibenzothiadiazole derivatives, blended with PC71BM, achieved a high PCE of 4.5%. ucla.edu Another study synthesized semiconducting copolymers composed of 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)dithiophenes and other units, which, when used as the electron donor with PC71BM as the acceptor, resulted in a PCE of 1.22%. nih.gov The molecular weight of the fluorene-based copolymer has also been shown to be a critical factor; increasing the molecular weight of a PF12TBT copolymer from 8,500 to 78,000 g/mol improved the PCE of an all-polymer solar cell from 1.9% to 2.7%. nih.gov

Table 2: Performance of select OPV/PSC devices using fluorene-based donor polymers.

| Donor Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |

|---|---|---|---|---|---|

| P(F8T2-co-OPTAN) | PC71BM (1:2 ratio) | 1.22 | --- | --- | --- |

| P(F8T2-co-OPTAN) | PC71BM (1:1 ratio) | 0.68 | --- | --- | --- |

| PF12TBT (High Mw) | P3HT | 2.7 | --- | --- | --- |

| BisDMO-PFDTBT | PC71BM | 4.5 | 0.88 | 8.8 | 0.58 |

Beyond being the primary active material, fluorene-based compounds are excellent candidates for hole-transporting materials (HTMs) in multilayer devices like perovskite solar cells (PSCs) and OLEDs. nih.govmdpi.com An ideal HTM must have a suitable HOMO energy level for efficient hole extraction from the adjacent active layer, as well as high hole mobility and good film-forming properties. mdpi.com

Fluorene derivatives have been designed as effective, solution-processable HTMs that form thermally stable amorphous films, a key requirement for device longevity. mdpi.com In one study, a fluorenyl group was incorporated into a molecule, 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF), which was then used as an HTM in an OLED. mdpi.com The resulting device achieved a maximum luminous efficiency of 4.78 cd/A, approximately five times that of a device using the standard HTM TPD. mdpi.com In perovskite solar cells, novel nonspiro fluorene-based HTMs have been developed as a cost-effective alternative to the widely used Spiro-OMeTAD. nih.gov A PSC employing one such fluorene HTM, V1050, generated an excellent PCE of 18.3%, comparable to the 18.9% achieved with Spiro-OMeTAD, while also showing improved long-term stability. nih.gov

High charge-carrier mobility is a critical parameter for the performance of all organic electronic devices, as it governs the speed at which charges can be transported through the material. aps.orgtudelft.nl The inherent rigidity of the fluorene structure contributes to good baseline mobility. However, research has shown that the supramolecular organization of polyfluorenes in the solid state plays a decisive role. aps.orgtudelft.nl

Polymer Science and Engineering Applications

The utility of fluorene diols extends beyond conjugated polymers for electronics into the realm of high-performance engineering plastics. When used as monomers in step-growth polymerization, they can form polymers like polyesters and polyethers with exceptional properties. nih.govacs.org The bulky, rigid "cardo" structure of the fluorene unit, where the C9 atom is part of the polymer backbone, imparts high thermal stability and high glass transition temperatures (Tg). nih.gov

For example, new polyesters have been synthesized by reacting fluorene-containing diacid or diol monomers with various co-monomers. nih.govacs.org These polymers exhibit high optical transparency, tunable glass transition temperatures ranging from 40 to 116 °C, and excellent thermal stability, with degradation temperatures (10% weight loss) reaching up to 398 °C. nih.gov Furthermore, these fluorene-based polymers possess a high refractive index, with values ranging from 1.56 to 1.69, making them attractive for optical applications such as lenses and films. nih.govgoogle.com The incorporation of the fluorene diol structure provides a route to creating advanced polymers that combine optical clarity, processability, and robust performance under demanding thermal conditions. nih.govgoogle.com

Synthesis of Fluorene-Based High-Performance Polyesters

Fluorene diols are instrumental in the synthesis of high-performance aromatic polyesters, valued for their thermal stability and optical clarity. The incorporation of the bulky, rigid fluorene moiety into the polymer backbone disrupts chain packing, leading to amorphous materials with high glass transition temperatures (Tg) and excellent solubility in common organic solvents.

The synthesis of these polyesters is typically achieved through high-temperature polycondensation of a 9,9-diarene-substituted fluorene diol with a fluorene-based diacid chloride. nih.gov This process yields polyesters with high molecular weights, ranging from a weight-average molecular weight (Mw) of 25,000 to 165,000 g/mol . nih.gov Research on polyesters derived from various 9,9-diarylfluorene diols has demonstrated their remarkable thermal properties. These polymers exhibit high glass transition temperatures, in some cases ranging from 109 to 217 °C, and are thermally stable with 10% weight loss temperatures exceeding 400 °C in a nitrogen atmosphere. nih.gov

The resulting polyesters form tough, transparent, and flexible films with high optical transmittance (over 80% in the 450-700 nm wavelength range), making them suitable for various optical applications. nih.gov

Table 1: Thermal Properties of Polyesters from 9,9-Diarene-Substituted Fluorene Diols

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 109 - 217 °C |

| 10% Weight Loss Temperature (Td10) | > 400 °C (in Nitrogen) |

| 10% Weight Loss Temperature (Td10) | > 395 °C (in Air) |

Development of Fluorene-Containing Polycarbonates and Other Cardo Polymers

The "cardo" structure of 9,9-disubstituted fluorene diols, where the C-9 carbon is part of the polymer backbone, is a key feature in the development of high-performance polymers like polycarbonates. This structure imparts rigidity and thermal stability to the polymer chain.

Fluorene-containing polycarbonates are synthesized by reacting fluorene-based diols, such as 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene (BPEF), with a suitable carbonate precursor. polysciences.com These polycarbonates are noted for their high refractive indices and low birefringence. nih.gov The bulky fluorene group hinders close chain packing, leading to amorphous materials with good optical transparency.

Beyond polycarbonates, fluorene diols are used to create other cardo polymers, including polyimides. For instance, a diamine monomer containing a fluorene moiety, 4,4'-(9H-fluorene-9,9-diyl)-bis(2-tert-butylaniline), can be polymerized with various aromatic dianhydrides to produce soluble polyimides that form transparent and tough films. jku.at These cardo polymers generally exhibit excellent thermal stability, with high glass transition temperatures and decomposition temperatures.

Utilization as Functional Monomers and Building Blocks for Polymer Synthesis

9H-Fluorene-2,7-diol and its derivatives serve as versatile functional monomers and building blocks for a wide array of polymers. smolecule.com Their diol functionality allows them to be readily incorporated into polyesters, polycarbonates, and polyethers through standard polymerization techniques like polycondensation. nih.gov

The rigid fluorene core is a desirable component in the polymer backbone for applications requiring high thermal stability and specific optical properties. For example, derivatives of 9H-fluorene-2,7-diol, such as 2,7-dibromo-9,9-dimethyl-9H-fluorene, are used as precursors for organic semiconducting polymers. smolecule.com These polymers find use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPV). smolecule.com

The ability to introduce various substituents at the 9-position of the fluorene ring allows for the fine-tuning of polymer properties such as solubility, processability, and charge-carrier mobility. ossila.com This makes fluorene-based diols highly valuable building blocks for the rational design of functional polymers.

Engineering Polymers with Tunable Optical and Electronic Properties (e.g., high refractive index, low birefringence)

A significant area of research is the engineering of polymers with tailored optical and electronic properties using fluorene-based monomers. Polymers derived from 9,9-diarylfluorene diols are particularly known for their high refractive indices and low birefringence. nih.gov

The high refractive index stems from the high molar refractivity of the aromatic-rich fluorene structure. Refractive indices around 1.65 have been reported for polyesters containing a high content of fluorene units. nih.gov At the same time, the three-dimensional and non-coplanar arrangement of the aryl groups at the C-9 position disrupts the alignment of polymer chains, which effectively minimizes birefringence. nih.gov

These optical properties are highly desirable for applications in optical films, lenses, and other photonic devices where both high refractive index and optical isotropy are crucial. Research has shown that by copolymerizing fluorene-based diols with other monomers, the refractive index and other optical properties can be precisely tuned. polysciences.com

Table 2: Optical Properties of Polymers Derived from 9,9-Diarylfluorene Diols

| Polymer Type | Refractive Index (at 590 nm) | Birefringence | Transmittance (Visible Region) |

|---|---|---|---|

| Polyesters | ~1.65 | Very Low | > 80% |

| Polyethers | 1.62 - 1.66 | Sufficiently Low | > 90% |

Liquid Crystal Materials Research

The rigid, rod-like structure of the fluorene moiety makes it an attractive core for the design of liquid crystalline materials. By attaching flexible side chains and other mesogenic units to the fluorene scaffold, molecules exhibiting various liquid crystalline phases can be synthesized.

Synthesis of Fluorene Derivatives Exhibiting Mesomorphic Phenomena

The synthesis of liquid crystals based on the fluorene core often involves the functionalization of the 2 and 7 positions. For example, 2,7-diethynyl-9,9-dihexylfluorene can be used as a framework and modified with aromatic rings and terminal alkoxy chains to create new liquid crystalline compounds. nih.gov

Another approach involves the synthesis of mesogenic compounds like 2,7-bis(4-pentylphenyl)-9,9-diethyl-9H-fluorene. nih.gov The introduction of alkyl chains at the 9-position of the fluorene core is a common strategy to improve the solubility of these derivatives while maintaining their mesogenic properties. nih.gov The resulting compounds can exhibit various mesophases, such as nematic and smectic phases.

Investigation of Their Liquid Crystalline Phases and Thermal Behavior

The thermal behavior and liquid crystalline phases of fluorene derivatives are typically investigated using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM). These studies reveal the transition temperatures between different phases (e.g., crystal to nematic, nematic to isotropic) and the textures characteristic of each liquid crystalline phase.

For instance, some 2,7-diethynyl-9,9-dihexylfluorene derivatives have been shown to exhibit a nematic phase with a characteristic Schlieren texture. nih.gov The thermal stability of these materials is often high, with decomposition temperatures being a key parameter of investigation. nih.gov The isotropization temperature, the temperature at which the material transitions from a liquid crystalline phase to an isotropic liquid, is another critical property. For example, 2,7-bis(4-pentylphenyl)-9,9-diethyl-9H-fluorene exhibits a monotropic nematic liquid crystalline behavior with an isotropization temperature of 53°C. nih.gov

The relationship between the molecular structure, such as the length of the terminal alkyl chains, and the resulting mesomorphic behavior is a central theme in this area of research.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 9-methyl-9H-fluorene-2,7-diol |

| 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene |

| 4,4'-(9H-fluorene-9,9-diyl)-bis(2-tert-butylaniline) |

| 2,7-dibromo-9,9-dimethyl-9H-fluorene |

| 2,7-diethynyl-9,9-dihexylfluorene |

Advanced Functional Materials Development

The unique structural and photophysical properties of fluorene diols, particularly this compound and its derivatives, have positioned them as versatile building blocks in the development of advanced functional materials. The inherent rigidity of the fluorene core, combined with the reactive hydroxyl groups, allows for the synthesis of a wide array of materials with tailored electronic and optical characteristics. These materials are finding applications in diverse fields, from semiconductor technology to environmental remediation.

Application as Interlayers in Semiconductor Devices (e.g., Au/n-Si diodes)

Derivatives of 9H-fluorene-2,7-diol have been successfully synthesized and employed as an organic interlayer in semiconductor devices, demonstrating their potential to modify and improve device performance. A notable example is the use of 4,4′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline) (FC), a derivative of 9H-fluorene-2,7-diol, as an interlayer in Gold/n-type Silicon (Au/n-Si) diodes.

In a specific study, a thin film of the FC organic compound was deposited between the n-type silicon substrate and the gold metal contact using the spin coating technique. The introduction of this fluorene-based interlayer had a significant impact on the electrical characteristics of the diode. The ideality factor (n), barrier height (ΦB), and series resistance (Rs) of the Au/FC/n-Si device were measured and compared to a standard Au/n-Si diode without the interlayer. The results indicated that the fluorene-derivative interlayer led to a higher barrier height. ucf.edu

The key performance parameters of the Au/FC/n-Si diode are summarized in the table below.

| Parameter | Value | Unit |

| Ideality Factor (n) | 1.08 | - |

| Barrier Height (ΦB) | 0.78 | eV |

| Series Resistance (Rs) | 240 | Ω |

These findings underscore the potential of fluorene diol derivatives to serve as effective interfacial layers in semiconductor devices, enabling the tuning of key electrical properties such as barrier height, which is crucial for the functionality of diodes and other electronic components.

Development of Luminescent Coordination Polymers

The fluorene scaffold is a common structural motif in the design of ligands for luminescent coordination polymers due to its rigid and highly conjugated nature, which often imparts desirable photoluminescent properties to the resulting materials. While research may not always specify the use of this compound, the broader family of fluorene-based ligands, including dicarboxylic acid and bifunctional imidazole-carboxylic acid derivatives, has been extensively used to construct these polymers.

These coordination polymers are self-assembled structures of metal ions or clusters linked by organic ligands. The fluorene unit within the ligand plays a crucial role in the photoluminescence of the final material. For instance, coordination polymers assembled from 9,9-dimethylfluorene-2,7-dicarboxylic acid and various flexible bis(imidazole) ligands have been synthesized and characterized. nih.gov The resulting structures and their luminescent properties were found to be dependent on the specific metal ion and the flexible bis(imidazole) ligand used.

In another example, a new fluorene-based bifunctional luminescent ligand, 3,3′-(2,7-di(1H-imidazol-1-yl)-9H-fluorene-9,9-diyl)dipropionic acid, was synthesized and used to create five new coordination polymers with lanthanide and transition metal ions. The resulting polymers exhibited interesting topologies and showed potential as fluorescent probes for detecting heavy metal ions.

The development of these materials highlights the versatility of the fluorene core in creating robust, luminescent frameworks with potential applications in sensing, solid-state lighting, and displays.

Exploration in Nonvolatile Memory Devices and Photocatalysis

The exploration of fluorene derivatives extends to the cutting-edge fields of nonvolatile memory and photocatalysis, where their unique electronic properties are being leveraged to create next-generation technologies.

Nonvolatile Memory Devices:

Polymers and small molecules based on the fluorene structure have been investigated for their potential in nonvolatile memory devices. These materials exhibit bistable conductivity states that can be switched by an external electric field, forming the basis of "write," "read," and "erase" operations. For example, polystyrene derivatives with pendant electron-donating oligofluorene moieties have been used to create bistable non-volatile memory devices. nih.gov These devices demonstrated a high ON/OFF current ratio of 2.5 x 104 and a long retention time of 104 seconds. nih.gov The switching mechanism in such devices is often attributed to space-charge-limited-current and filamentary conduction. nih.gov

Similarly, donor-acceptor type copolymers incorporating fluorene units have been synthesized for use in nonvolatile memory transistors. researchgate.net The energy levels of these materials can be tuned by modifying the chemical structure, which in turn affects the memory behavior. researchgate.net Devices based on fluorenone-containing molecules have shown excellent non-volatile flash memory properties with high ON/OFF ratios. researchgate.net

| Memory Device Characteristic | Observed Performance in Fluorene-Based Systems |

| Memory Type | Flash, Write-Once-Read-Many (WORM) |

| ON/OFF Ratio | Up to ~106 |

| Retention Time | > 104 seconds |

| Switching Mechanism | Space-charge-limited conduction, filamentary conduction |

Photocatalysis:

The conjugated π-system of the fluorene core also makes it an attractive component for the development of photocatalytic materials. Conjugated microporous polymers incorporating carbazole and fluorene units have been synthesized and shown to be effective in the blue light-driven selective oxidation of sulfides to sulfoxides using molecular oxygen. nih.gov These donor-acceptor type polymers exhibit robust photocatalytic activity and can be recovered and reused. nih.gov

The research in these areas, while often utilizing derivatives of the core fluorene structure, paves the way for the exploration of this compound and its isomers in these advanced applications. The ability to functionalize the diol at the hydroxyl groups provides a pathway to tune the electronic properties and incorporate catalytic sites, making it a promising platform for the design of novel materials for nonvolatile memory and photocatalysis.

Research Paradigms in Organic Synthesis and Catalysis Utilizing Fluorene Diols

Role as Versatile Synthetic Intermediates in Complex Molecule Construction

The fluorene (B118485) skeleton, functionalized with hydroxyl groups at the 2 and 7 positions, represents a highly versatile platform for the construction of more elaborate molecules. The diol functionality of 9-methyl-9H-fluorene-2,7-diol allows for a wide array of subsequent chemical transformations. These hydroxyl groups can serve as handles for introducing diverse functionalities through reactions such as etherification, esterification, or conversion to more reactive groups like halides or triflates.

For instance, the synthesis of 2,7-dialkoxy-9-fluorenones from the precursor 2,7-dihydroxy-9-fluorenone (B1308586) demonstrates a common pathway where the diol is alkylated to tune the molecule's properties, such as solubility and liquid crystalline behavior. researchgate.net This approach is foundational in materials science for creating organic light-emitting diodes (OLEDs) and other electronic components. nih.gov

Furthermore, the fluorene core itself is a privileged structure in medicinal chemistry and fine chemical synthesis. nih.gov The diol can be converted into other groups to facilitate cross-coupling reactions. A prime example is the conversion of hydroxyls to bromides, creating a 2,7-dibromofluorene (B93635) derivative. This dibromide can then undergo palladium-catalyzed Suzuki or Stille coupling reactions to attach various aryl groups, building complex π-conjugated systems. nih.govresearchgate.net This versatility establishes this compound as a valuable starting material for generating a library of derivatives with tailored electronic and biological properties.

| Precursor Functional Group | Reaction Type | Resulting Functional Group | Application |

| 2,7-Diol | Alkylation | 2,7-Dialkoxy | Synthesis of liquid crystals, OLED materials researchgate.net |

| 2,7-Diol | Conversion to Halide | 2,7-Dibromo | Precursor for Suzuki/Stille cross-coupling nih.govresearchgate.net |

| Fluorene Core | Chloroacetylation | Chloroacetylfluorene | Intermediate for pharmaceutical synthesis nih.gov |

| 2,7-Dibromo-fluorene | Suzuki Coupling | 2,7-Diaryl-fluorene | Construction of π-conjugated systems, sensors researchgate.net |

Development of Fluorene-Based Building Blocks for Macrocyclic Structures and Nanogrids

The rigid, linear geometry imparted by the 2,7-substitution pattern on the fluorene ring makes it an ideal building block for the construction of well-defined macromolecular architectures, including polymers, macrocycles, and nanogrids. Polyfluorenes, which are polymers consisting of fluorene units linked at the 2 and 7 positions, are renowned for their high photoluminescence efficiency and charge transport properties, making them key materials in organic electronics. wikipedia.org20.210.105

The this compound is a prototypical monomer for creating such polymers through step-growth polymerization. The diol functionality can react with difunctional electrophiles, such as diacyl chlorides or dihalides, to form polyesters or polyethers, respectively. These polymerization reactions, including Suzuki-type polycondensation of corresponding dibromo- and diboronic acid-functionalized fluorenes, allow for the synthesis of high molecular weight, soluble, and processable conjugated polymers. acs.orgmdpi.commdpi.com